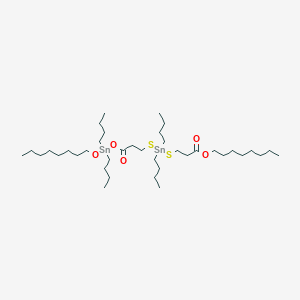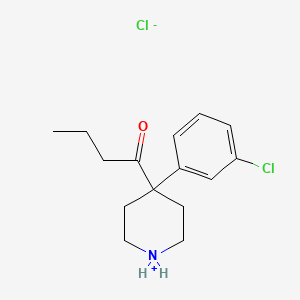
2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a thioether linkage, and a dimethylaminoethyl side chain, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride typically involves multiple steps, starting with the formation of the thioether linkage. One common method involves the reaction of 4-chlorothiophenol with an appropriate benzyl halide under basic conditions to form the thioether. This intermediate is then reacted with a dimethylaminoethyl halide in the presence of a base to introduce the dimethylaminoethyl side chain. The final step involves the acylation of the resulting amine with a suitable acyl chloride to form the benzeneacetamide structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Bromophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride
- 2-((4-Methylphenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride
- 2-((4-Fluorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride
Uniqueness
2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
62674-77-5 |
|---|---|
Molekularformel |
C18H22Cl2N2OS |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
[4-amino-3-[2-(4-chlorophenyl)sulfanylphenyl]-4-oxobutyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C18H21ClN2OS.ClH/c1-21(2)12-11-16(18(20)22)15-5-3-4-6-17(15)23-14-9-7-13(19)8-10-14;/h3-10,16H,11-12H2,1-2H3,(H2,20,22);1H |
InChI-Schlüssel |
LMJHYIILVGMBAN-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCC(C1=CC=CC=C1SC2=CC=C(C=C2)Cl)C(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






-methanone](/img/structure/B13751217.png)


![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)



![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)


